6-Iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic organic compound characterized by a fused pyrrole and pyridine ring structure, with an iodine atom located at the 6-position. Its molecular formula is and it has a molecular weight of 244.03 g/mol. This compound is classified under pyrrolopyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry.
6-Iodo-1H-pyrrolo[3,2-b]pyridine falls into the category of heterocyclic compounds, specifically pyrrolopyridines. This class of compounds is often explored for their pharmacological properties and utility in organic synthesis.
The synthesis of 6-Iodo-1H-pyrrolo[3,2-b]pyridine typically involves several synthetic routes, including:
One common method for synthesizing 6-Iodo-1H-pyrrolo[3,2-b]pyridine involves starting with aminopyridines and constructing the pyrrole ring using reactions such as Sonogashira or Suzuki coupling. The iodination step can be achieved through electrophilic substitution reactions using iodine sources under controlled conditions .
The molecular structure of 6-Iodo-1H-pyrrolo[3,2-b]pyridine features a fused ring system with distinct functional groups:
The compound's structural representation can be described using its SMILES notation: Ic1cnc2c(c1)[nH]cc2
, indicating the arrangement of atoms and bonds within the molecule.
6-Iodo-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions:
Common reagents used in these reactions include sodium azide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Coupling reactions often require palladium catalysts along with bases such as potassium carbonate.
The mechanism of action of 6-Iodo-1H-pyrrolo[3,2-b]pyridine primarily relates to its interactions with biological targets. Notably, it has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a critical role in various signaling pathways associated with cancer progression.
Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. This mechanism is crucial for developing therapeutic agents targeting FGFR-related pathways in oncology .
Relevant data includes an XLogP3 value of 1.7, indicating moderate lipophilicity, which is significant for drug design applications .
6-Iodo-1H-pyrrolo[3,2-b]pyridine has several scientific uses:
The strategic incorporation of this compound into synthetic pathways allows chemists to explore diverse libraries of heterocyclic compounds with potential pharmacological properties .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4